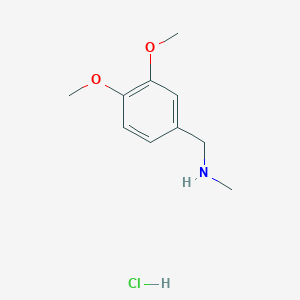

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl

Descripción

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is an organic compound with significant applications in various fields of scientific research. It is known for its structural similarity to certain neurotransmitters, which makes it a valuable compound in neuroscience and pharmacology research.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)10(6-8)13-3;/h4-6,11H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZCCGTFDWMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine. The process includes the following steps:

Condensation Reaction: 3,4-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is characterized by the presence of a dimethoxyphenyl group attached to a methylated amine. Its molecular weight is approximately 231.72 g/mol. The compound's structure can be represented as follows:

Antidepressant Properties

Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine hydrochloride exhibit antidepressant effects. For instance, studies have shown that such compounds can interact with serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation . The modulation of these receptors may lead to enhanced mood and reduced symptoms of depression.

Case Study:

A study explored the efficacy of related compounds in animal models, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages. The results suggest a promising avenue for developing new antidepressants with fewer side effects than traditional options .

Analgesic Effects

The compound has been investigated for its analgesic properties. Similar derivatives have shown potential in pain management by acting on opioid receptors, which could provide an alternative to conventional opioid analgesics.

Case Study:

In a phenotypic screening study, a related compound demonstrated potent analgesic effects with ED50 values indicating effective pain relief in hot plate and anti-writhing models . This suggests that 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine hydrochloride may possess similar properties worth further exploration.

Synthesis and Characterization

The synthesis of 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine hydrochloride involves several chemical reactions that yield high-purity products suitable for research applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Data Table: Synthesis Overview

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Alkylation | Dimethoxyphenyl compound + n-methylmethanamine | Reflux |

| 2 | Hydrochlorination | Resulting amine + HCl | Room Temperature |

Reference Standards in Research

The compound is also utilized as a reference standard in pharmaceutical testing and quality control processes. Its availability as a high-quality reference material ensures accurate measurements during analytical assessments.

Toxicological Studies

Understanding the safety profile of 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine hydrochloride is crucial for its application in pharmaceuticals. Toxicological assessments reveal that while certain analogs exhibit low toxicity at therapeutic doses, comprehensive studies are necessary to establish safety margins.

Data Table: Toxicological Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate (LD50 > 300 mg/kg) |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets in the body. It is believed to mimic the action of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in brain function and behavior .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: Similar in structure but lacks the methylamine group.

Mescaline: Contains an additional methoxy group at the 5-position.

Dopamine: A major neurotransmitter with similar structural features but different functional groups.

Uniqueness

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mimic neurotransmitters makes it particularly valuable in neuroscience research .

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl, also known as a phenethylamine derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 205.66 g/mol. The structure features a dimethoxy-substituted phenyl ring connected to a n-methylmethanamine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N·HCl |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine hydrochloride |

| CAS Number | 5077-08-7 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors:

- Monoamine Transporters : It may act as a substrate or inhibitor for serotonin and dopamine transporters, influencing neurotransmitter levels in the synaptic cleft.

- Receptor Interaction : The compound is believed to interact with adrenergic and dopaminergic receptors, contributing to its psychoactive effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant inhibition of bacterial growth at varying concentrations.

Anticancer Properties

Research indicates that the compound may induce apoptosis in various cancer cell lines. For instance, studies on breast cancer cell lines have shown that treatment with this compound leads to increased caspase-3 activation and cytochrome c release from mitochondria, suggesting a mechanism involving mitochondrial pathways in apoptosis induction .

Case Studies and Research Findings

- Anticancer Efficacy : A study assessed the efficacy of this compound on MDA-MB-435 melanoma cells. The compound exhibited a remarkable GI50 value of 0.229 µM, indicating potent antiproliferative activity .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage by modulating antioxidant enzyme levels .

- Behavioral Studies : Animal studies have shown that administration of the compound can influence locomotor activity and anxiety-like behaviors in rodents, suggesting potential applications in treating mood disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenethylamines and amphetamines:

| Compound | Biological Activity | GI50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 0.229 |

| Amphetamine | Stimulant, Appetite suppressant | Varies widely |

| Phenylethylamine | Mood enhancer | Not extensively studied |

Q & A

Q. What are the recommended analytical methods for characterizing 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl in research settings?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, protocols similar to those used for structurally related amines (e.g., 3-[1-(Dimethylamino)ethyl]phenol) include NMR analysis of proton and carbon environments and LC-MS for trace impurity detection . Stability under analytical conditions should be verified via UV/Vis spectroscopy (λmax ~255 nm, as seen in analogous compounds) .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers at -20°C to prevent degradation, as recommended for similar hydrochloride salts . Handling must follow strict safety protocols: use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. Stability studies for related compounds suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in novel synthesis pathways?

Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can predict reaction intermediates and transition states. For instance, ICReDD’s methodology integrates computational screening of reaction pathways with experimental validation, reducing trial-and-error cycles . Machine learning models trained on analogous compounds (e.g., N-substituted methanamines) can further optimize reaction conditions by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental yields .

Q. How can contradictory pharmacokinetic data for this compound be resolved using factorial experimental design?

Factorial design allows systematic exploration of variables (e.g., pH, temperature, solvent polarity) to identify interactions causing data discrepancies. For example, a 2^k design (k = number of variables) can isolate factors affecting solubility or degradation rates. This approach aligns with methodologies in chemical engineering, where process control variables are rigorously tested to resolve conflicting results . Additionally, theoretical frameworks for aligning experimental outcomes with computational predictions (e.g., free-energy perturbation calculations) can clarify mechanistic contradictions .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models (e.g., molecular dynamics simulations) to validate mechanistic hypotheses .

- Safety Compliance : Adhere to GHS guidelines for hazardous material handling, including emergency protocols and waste disposal, as outlined for structurally similar compounds .

- Synthetic Optimization : Use reaction engineering principles (e.g., membrane separation technologies, reactor design) to scale up synthesis while maintaining purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.